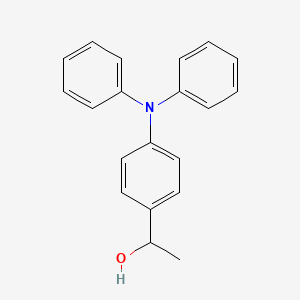
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane is an organosilicon compound with a complex structure that includes a trimethoxysilane group and a long alkyl chain with a phenoxyethoxy substituent. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their ability to form strong bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane typically involves the reaction of a suitable alkyl halide with a phenoxyethanol derivative, followed by the introduction of the trimethoxysilane group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution and may involve solvents such as toluene or dichloromethane to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to speed up the reaction and reduce energy consumption is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups to form siloxane networks.
Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often with a catalyst such as an acid or base to speed up the reaction.
Condensation: Typically occurs under mild conditions, but can be accelerated by heating or the use of catalysts.
Substitution: Requires nucleophiles such as amines or thiols, often in the presence of a base to deprotonate the nucleophile.
Major Products
Siloxane Networks: Formed from the condensation of silanol groups.
Functionalized Silanes: Resulting from substitution reactions on the phenoxyethoxy group.
Wissenschaftliche Forschungsanwendungen
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for cell culture and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a coating for medical devices to improve biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The primary mechanism by which Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane exerts its effects is through the formation of siloxane bonds. The hydrolysis of the trimethoxysilane group produces silanol groups, which can then condense to form siloxane networks. These networks provide strong adhesion and durability, making the compound useful in a variety of applications. The phenoxyethoxy group can also interact with organic molecules, further enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: A simpler compound with a similar silane group but lacking the long alkyl chain and phenoxyethoxy substituent.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of the phenoxyethoxy group, offering different reactivity and applications.
Glycidoxypropyl trimethoxysilane: Contains an epoxy group, making it useful for different types of polymerization reactions.
Uniqueness
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane is unique due to its long alkyl chain and phenoxyethoxy substituent, which provide both hydrophobic and hydrophilic properties. This dual functionality allows it to interact with a wide range of materials and makes it particularly useful as a coupling agent and surface modifier.
Eigenschaften
Molekularformel |
C22H40O5Si |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
trimethoxy-[11-(2-phenoxyethoxy)undecyl]silane |
InChI |
InChI=1S/C22H40O5Si/c1-23-28(24-2,25-3)21-15-10-8-6-4-5-7-9-14-18-26-19-20-27-22-16-12-11-13-17-22/h11-13,16-17H,4-10,14-15,18-21H2,1-3H3 |
InChI-Schlüssel |
VFUQKNQASBKGTC-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCCCCCCCCCOCCOC1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



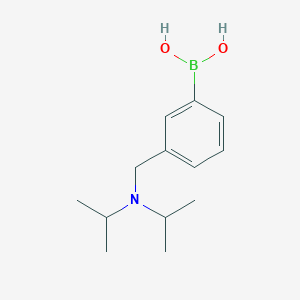
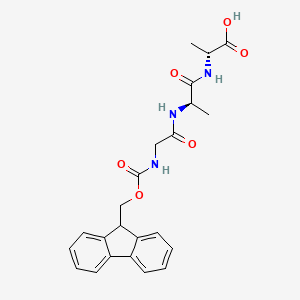
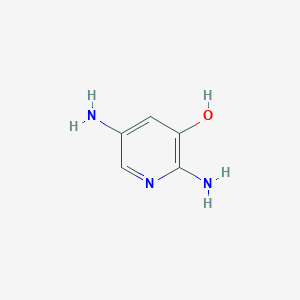

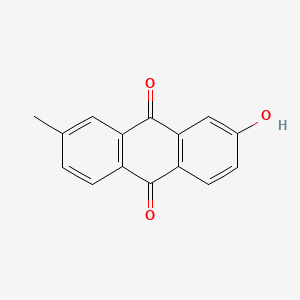
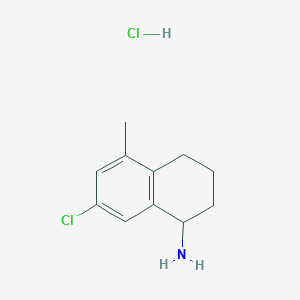
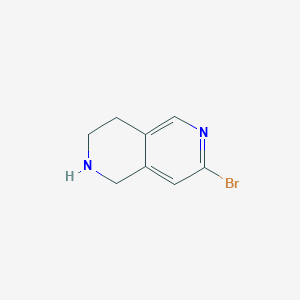
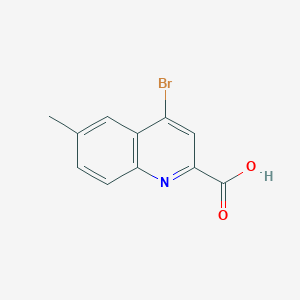

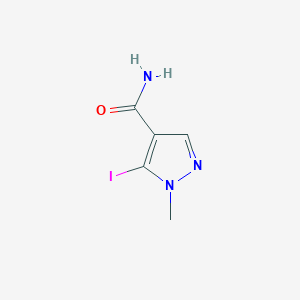

![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
